molecular formula C4H2K2O4 B13976890 Dipotassium;but-2-enedioate

Dipotassium;but-2-enedioate

Cat. No.: B13976890
M. Wt: 192.25 g/mol
InChI Key: SHPKCSFVQGSAJU-UHFFFAOYSA-L
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Description

Dipotassium;but-2-enedioate, also known as dipotassium fumarate, is a chemical compound with the formula K₂C₄H₂O₄. It is the potassium salt of fumaric acid and is commonly used in various industrial and scientific applications. This compound is known for its role as an acidity regulator in food and as a buffering agent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium;but-2-enedioate can be synthesized through the neutralization of fumaric acid with potassium hydroxide. The reaction typically involves dissolving fumaric acid in water and gradually adding potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in crystalline form .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar neutralization methods. The process involves the controlled addition of potassium hydroxide to fumaric acid under specific temperature and pressure conditions to ensure high yield and purity. The final product is then dried and packaged for various applications .

Chemical Reactions Analysis

Types of Reactions

Dipotassium;but-2-enedioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions at controlled temperatures to ensure the desired products are formed .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield potassium carbonate and other by-products, while reduction reactions may produce different potassium salts .

Scientific Research Applications

Dipotassium;but-2-enedioate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dipotassium;but-2-enedioate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. This is achieved through the dissociation of the compound into potassium ions and fumarate ions, which interact with hydrogen ions in the solution to stabilize the pH. The molecular targets and pathways involved in its buffering action are primarily related to its ionic dissociation and interaction with other ions in the solution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific buffering capacity and stability under various conditions. Its ability to maintain pH levels in both acidic and basic environments makes it particularly valuable in industrial and scientific applications .

Properties

IUPAC Name

dipotassium;but-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4.2K/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPKCSFVQGSAJU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)[O-])C(=O)[O-].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2K2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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